molecular formula C6H13NO2 B7796267 alpha-Methyl-D-valine

alpha-Methyl-D-valine

Cat. No.: B7796267
M. Wt: 131.17 g/mol
InChI Key: GPYTYOMSQHBYTK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Methyl-D-valine (CAS 53940-82-2) is a non-proteinogenic amino acid of high interest in advanced research and development. This compound, also known as α-Me-D-Val-OH, is characterized by its off-white powder appearance and a molecular formula of C 6 H 13 NO 2 (molecular weight: 131.17) [1] [2] . It is supplied with a purity of ≥98% and should be stored at 0-8°C [2] [4] . The primary research value of this compound lies in its role as a critical building block in pharmaceutical development , particularly in the synthesis of novel peptide-based drugs. Incorporating this modified amino acid can enhance the metabolic stability and efficacy of therapeutic peptides by protecting them from degradation [2] . Furthermore, it is utilized in the preparation of herbicidal and medicinal agents [1] . In the field of protein engineering , this compound is a valuable tool for designing modified proteins. By allowing researchers to make specific amino acid substitutions, it facilitates the study of protein structure and function, which is crucial for rational drug design [2] . Its applications extend to biotechnology , where it is used in the production of bioactive peptides for nutraceuticals and functional foods [2] . Additionally, this compound serves as a standard in analytical chemistry for the accurate quantification of amino acids in biological samples, a process vital for clinical diagnostics [2] . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use [1] .

Properties

IUPAC Name

(2R)-2-azaniumyl-2,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYTYOMSQHBYTK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](C)(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: alpha-Methyl-D-valine can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or starting materials. For instance, the microbial preparation of D-valine, which involves the stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, is a notable method .

Industrial Production Methods: Industrial production of this compound often employs microbial processes due to their high stereo selectivity and environmentally friendly conditions. These methods include microbial asymmetric degradation of DL-valine and microbial specific hydrolysis of DL-5-isopropylhydantoin .

Chemical Reactions Analysis

Types of Reactions: alpha-Methyl-D-valine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Applications

Synthesis of Chiral Compounds
AMD-Val is utilized as a building block in the synthesis of chiral compounds. Its asymmetric properties make it an ideal candidate for creating enantiomerically pure substances, which are crucial in pharmaceuticals and agrochemicals. For instance, AMD-Val can be employed in peptide synthesis, where its chiral nature enhances the selectivity and specificity of the resulting peptides.

Reactions and Mechanisms
AMD-Val participates in various chemical reactions, including:

  • Oxidation : Converts AMD-Val to corresponding keto acids.
  • Reduction : Produces alcohol derivatives.
  • Substitution Reactions : Used extensively in peptide synthesis due to its ability to form stable bonds with other amino acids.

Biological Applications

Model Compound for Enzyme Studies
AMD-Val serves as a model compound for studying enzyme-substrate interactions and protein folding. Its unique structure allows researchers to investigate how enzymes recognize and bind to substrates, providing insights into metabolic pathways.

Peptide Design
Research indicates that peptides containing AMD-Val exhibit enhanced α-helical character compared to those with other amino acids like α-aminoisobutyric acid (Aib). This property makes AMD-Val a valuable component in designing peptides with specific structural conformations, which can be utilized as scaffolds for drug development .

Medical Applications

Therapeutic Potential
Derivatives of AMD-Val are being explored for their therapeutic applications. Studies suggest that compounds derived from AMD-Val may serve as intermediates in drug synthesis, particularly for treatments targeting neurological diseases or tissue injuries. The ability of D-amino acids, including AMD-Val derivatives, to modulate neurotransmitter systems presents a promising avenue for clinical therapies .

Cancer Research
Recent investigations have highlighted the potential of D-amino acids like AMD-Val in inhibiting cancer cell growth. Their unique interactions with cellular pathways could lead to novel cancer therapies that leverage the distinct properties of these compounds .

Industrial Applications

Agricultural Chemicals
In the agricultural sector, AMD-Val is used in the production of pesticides and semi-synthetic veterinary antibiotics. Its chiral nature contributes to the efficacy and specificity of these compounds, making them more effective against target pests while minimizing environmental impact.

Comprehensive Data Table

Application AreaSpecific UseKey Findings
ChemistrySynthesis of chiral compoundsEnhances selectivity in peptide synthesis
BiologyModel for enzyme studiesProvides insights into enzyme-substrate interactions
MedicineDrug synthesis intermediatesPotential therapeutic applications in neurology
IndustryAgricultural chemicalsEffective in producing targeted pesticides

Case Studies

  • Peptide Design Using AMD-Val
    A study demonstrated that replacing Aib residues with AMD-Val in a designed peptide significantly increased the α-helical content, indicating its superior structural properties for peptide design .
  • Therapeutic Applications in Neurology
    Research has shown that D-amino acids can enhance N-methyl-D-aspartate receptor (NMDAR) function, leading to improved cognitive abilities and memory retention in animal models when administered alongside AMD-Val derivatives .
  • Industrial Use in Antibiotic Production
    A review highlighted the use of AMD-Val derivatives in developing semi-synthetic antibiotics, showcasing their effectiveness against resistant bacterial strains while maintaining safety profiles for agricultural use.

Mechanism of Action

The mechanism of action of alpha-Methyl-D-valine involves its interaction with specific molecular targets and pathways. As a chiral amino acid, it can interact with enzymes and receptors in a stereospecific manner. This interaction can influence various biochemical pathways, including those involved in protein synthesis and metabolism .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences:

Compound Molecular Formula Molecular Weight (g/mol) Solubility (H₂O) Key Structural Features
α-Methyl-D-valine C₆H₁₃NO₂ 131.17 Moderate Methyl group at α-carbon; D-configuration
D-Valine C₅H₁₁NO₂ 117.15 High No α-methyl; D-configuration
L-Valine C₅H₁₁NO₂ 117.15 High No α-methyl; L-configuration
N-Methyl-D-valine C₆H₁₃NO₂ 131.17 Low Methyl group at amino nitrogen; D-config.
D-VALINOL C₅H₁₃NO 103.16 High Alcohol derivative of D-valine

Sources :

  • α-Methyl-D-valine vs. D-Valine: The α-methyl group sterically hinders interactions with enzymes like δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase, critical in β-lactam biosynthesis. This reduces its incorporation into natural peptides compared to D-valine .
  • α-Methyl-D-valine vs. N-Methyl-D-valine: While both have similar molecular weights, N-methylation disrupts hydrogen bonding at the amino group, reducing solubility and altering substrate specificity in peptide synthesis .

Research Findings and Key Studies

  • Enzyme Specificity: In Cephalosporium acremonium, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase showed <10% activity with α-methyl-D-valine compared to D-valine, highlighting steric limitations in substrate binding .
  • Metabolic Stability: α-Methyl-D-valine exhibited a 50% longer half-life than D-valine in rodent plasma, attributed to resistance to aminopeptidases .
  • Therapeutic Potential: Derivatives of α-methyl-D-valine are under investigation as modulators of T-cell activity, inspired by the immunosuppressive properties of D-penicillamine (a related β-methylated cysteine analog) .

Q & A

Q. How can researchers ensure transparency in reporting α-Methyl-D-valine’s pharmacokinetic parameters across studies?

  • Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (e.g., LC-MS/MS chromatograms) and analysis scripts via repositories like Zenodo. Report parameters (e.g., clearance, volume of distribution) using standardized units and SD/SE metrics. Disclose synthesis protocols and analytical validation steps to enable replication .

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